molecular formula C14H15NOS B2884439 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone CAS No. 343375-57-5

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Cat. No.: B2884439
CAS No.: 343375-57-5
M. Wt: 245.34
InChI Key: SPQOCIZXWDOUJX-UHFFFAOYSA-N
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Description

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a thiophene-derived acetophenone analog featuring a dimethylamino group at the 5-position and a phenyl substituent at the 4-position of the thienyl ring.

Properties

IUPAC Name

1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQOCIZXWDOUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone typically involves the reaction of 4-phenyl-2-thienyl ketone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone Not explicitly provided 5-(dimethylamino), 4-phenyl Potential enhanced solubility due to dimethylamino; aromatic stabilization
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone C₁₃H₁₂O₂S 5-(4-methoxyphenyl) 232.297 Higher polarity due to methoxy group; ChemSpider ID 788812
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone C₁₁H₉ClN₂OS 3-amino, 5-(4-chlorophenyl) 252.72 Reactivity from NH₂ and Cl; CAS 30748-47-1
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 4-(tert-butyl) 176.25 Hydrophobic tert-butyl group; CAS 943-27-1
1-[3-[(Dimethylamino)methyl]-4-hydroxy-5-methylphenyl]ethanone C₁₂H₁₇NO₂ 3-(dimethylaminomethyl), 4-hydroxy 207.27 Enhanced solubility and hydrogen-bonding capacity

Substituent Impact Analysis

  • Aromatic/Hydrophobic Groups (e.g., phenyl, tert-butyl): Improve lipophilicity, favoring membrane permeability in biological systems .
  • Halogens (e.g., chloro): Introduce steric and electronic effects, often improving metabolic stability in drug candidates .

Biological Activity

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

This structure consists of a thienyl ring, a dimethylamino group, and a phenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of similar compounds with thienyl structures. The following table summarizes the antimicrobial activity findings related to compounds similar to this compound.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus0.025 mg/mL
Compound BEscherichia coli0.0195 mg/mL
Compound CBacillus subtilis0.0048 mg/mL
This compoundTBDTBDTBD

The specific MIC for this compound has yet to be determined in published studies. However, compounds with similar structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research indicates that thienyl derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro.

Case Study: Inhibition of NF-κB

In a study investigating various thienyl derivatives, it was found that certain compounds inhibited NF-κB activation in a dose-dependent manner, suggesting potential therapeutic applications in inflammatory diseases:

IC50 values50μM\text{IC}_{50}\text{ values}\leq 50\mu M

This suggests that the compound could possess anti-inflammatory properties through modulation of this pathway .

Cytotoxic Activity

The cytotoxic effects of similar thienyl compounds have been evaluated against various cancer cell lines. For example, one study reported that thienyl derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 30 µM.

Table: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Compound DA549 (lung)12.5
Compound EHeLa (cervical)15.0
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienyl derivatives. Modifications on the phenyl and thienyl rings can significantly alter the pharmacological profile of these compounds.

Key Observations:

  • Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity against specific bacterial strains.
  • Thienyl Modifications : The presence of sulfur in the thienyl ring contributes to the compound's overall reactivity and biological potential.

Q & A

Q. How do researchers differentiate between crystallographic disorder and genuine polymorphism?

  • Answer : Polymorphism is confirmed via PXRD patterns of bulk samples, whereas disorder is identified in single-crystal data by modeling split positions with occupancy refinement in SHELXL .

Comparative Studies

Q. How does the dimethylamino substituent influence electronic properties compared to methoxy analogs?

  • Answer : The dimethylamino group is a stronger electron donor (+M effect), red-shifting UV-Vis absorption (λmax ~350 nm vs. 320 nm for methoxy). Cyclic voltammetry shows reduced oxidation potentials (Epa: +0.8 V vs. +1.2 V) due to enhanced conjugation .

Q. What are the key differences in biological activity between this compound and its 4-chlorophenyl analogs?

  • Answer : Chlorine’s electronegativity increases membrane permeability, improving MIC values (e.g., 4 µg/mL vs. 16 µg/mL for dimethylamino derivatives against E. coli). However, chloro analogs may exhibit higher cytotoxicity (CC₅₀: 50 µM vs. 120 µM) .

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